molecular formula C14H16ClN3O3 B3335968 4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride CAS No. 157797-94-9

4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride

Cat. No.: B3335968
CAS No.: 157797-94-9
M. Wt: 309.75 g/mol
InChI Key: KBVITOMCISRQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrrolidinone ring, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride typically involves the reaction of 4-(2,5-dioxopyrrol-1-yl)benzaldehyde with butanehydrazide under acidic conditions to form the hydrazone intermediate. This intermediate is then treated with hydrochloric acid to yield the final hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the pyrrolidinone ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the hydrazide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of anticonvulsant drugs due to its ability to modulate calcium channels.

    Material Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers and materials with specific properties.

    Biological Studies: It is employed in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition is crucial for its anticonvulsant properties, as it helps in stabilizing neuronal activity and preventing seizures.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dioxopyrrolidin-1-yl)propanamides: These compounds also interact with voltage-gated sodium channels and calcium channels.

    4-(2,5-Dioxopyrrol-1-yl)phenyl acetate: Another compound with a similar pyrrolidinone ring structure.

Uniqueness

4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride is unique due to its specific hydrazide moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3.ClH/c15-16-12(18)3-1-2-10-4-6-11(7-5-10)17-13(19)8-9-14(17)20;/h4-9H,1-3,15H2,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVITOMCISRQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)NN)N2C(=O)C=CC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride
Reactant of Route 2
4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride
Reactant of Route 3
4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride
Reactant of Route 4
4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride
Reactant of Route 5
Reactant of Route 5
4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride
Reactant of Route 6
4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.